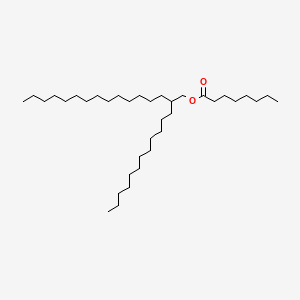

2-Dodecylhexadecyl octanoate

Description

However, the data extensively covers structurally related esters, such as ethyl octanoate, ethyl hexanoate, and methyl octanoate, which share functional similarities (e.g., ester groups, fatty acid-derived structures). These compounds are widely studied in industrial and biological contexts, including food aromas, microbial interactions, and analytical methodologies.

Properties

CAS No. |

94277-30-2 |

|---|---|

Molecular Formula |

C36H72O2 |

Molecular Weight |

537.0 g/mol |

IUPAC Name |

2-dodecylhexadecyl octanoate |

InChI |

InChI=1S/C36H72O2/c1-4-7-10-13-15-17-19-20-22-24-27-29-32-35(34-38-36(37)33-30-25-12-9-6-3)31-28-26-23-21-18-16-14-11-8-5-2/h35H,4-34H2,1-3H3 |

InChI Key |

PYPZOHGTMJFJCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC(=O)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Dodecylhexadecyl octanoate can be synthesized through the esterification of octanoic acid with 2-dodecylhexadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of 2-dodecylhexadecyl octanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient method of production.

Chemical Reactions Analysis

Types of Reactions: 2-Dodecylhexadecyl octanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the breaking down of the ester bond in the presence of water and an acid or base catalyst. Common reagents include hydrochloric acid or sodium hydroxide.

Transesterification: This reaction involves the exchange of the ester group with another alcohol. Common reagents include methanol or ethanol in the presence of a base catalyst such as sodium methoxide.

Major Products Formed:

Hydrolysis: The major products are octanoic acid and 2-dodecylhexadecanol.

Transesterification: The major products are a new ester and the original alcohol.

Scientific Research Applications

Chemistry

2-Dodecylhexadecyl octanoate serves as a model compound in studying esterification and transesterification reactions. Its unique structure allows researchers to investigate the properties and behavior of long-chain esters in various chemical processes.

Biology

In biological research, this compound is utilized to study interactions between long-chain esters and biological membranes. Its lipophilic nature enables it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Medicine

The compound shows promise in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs. This property is particularly valuable in developing formulations for poorly soluble medications.

Industry

In the cosmetics and personal care sector, 2-Dodecylhexadecyl octanoate is used for its emollient properties in products like moisturizers and conditioners. Its ability to improve skin feel and texture makes it a desirable ingredient.

Antioxidant Activity

Studies have shown that similar compounds can neutralize free radicals effectively:

Table 1: Antioxidant Activity Comparison of Related Compounds

| Compound | DPPH IC50 (mM) | TEAC |

|---|---|---|

| Vanillyl Hexanoate | 1.71 | 0.889 |

| Butylated HydroxyToluene | 0.47 | 0.739 |

| 4-Methoxybenzyl Hexanoate | 864.78 | 0.026 |

Anti-inflammatory Activity

While specific studies on this compound are scarce, related esters have shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

- Antioxidant Efficacy in Food Systems : A study highlighted how natural antioxidants can inhibit lipid oxidation in food products, suggesting that similar esters could enhance oxidative stability.

- Antimicrobial Applications : Research indicates that lipophilic compounds with longer carbon chains exhibit increased antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the use of this compound in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-dodecylhexadecyl octanoate involves its interaction with lipid membranes and proteins. The long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. In enzymatic reactions, it can act as a substrate for esterases and lipases, undergoing hydrolysis to release octanoic acid and 2-dodecylhexadecanol.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Octanoate vs. Ethyl Hexanoate

- Aroma Profile: Ethyl octanoate (C8H16O2) is noted for its sour apple aroma and is a key volatile in yeast-derived products . Ethyl hexanoate (C6H12O2), a shorter-chain ester, shares a fruity profile but is less dominant in yeast volatilomes .

- Production Levels: Wild-type (WT) yeast strains produce 4× higher ethyl octanoate than mutants, while ethyl hexanoate follows a similar trend but at lower concentrations .

- Microbial Correlations: Ethyl octanoate strongly correlates with Pichia membranifaciens (|ρ| > 0.7) and Marinomonas litorale (|ρ| > 0.6) in microbial consortia, whereas ethyl hexanoate shows weaker species-specific associations .

Ethyl Octanoate vs. Methyl Octanoate

- Industrial Stability: Ethyl octanoate is more heat-sensitive than methyl octanoate. Heating reduces ethyl octanoate levels in wine retentates by ~20%, while methyl octanoate persists due to its higher thermal stability .

- Analytical Quantification: Both esters are quantified using hydroalcoholic calibration curves (2–500 µg/L range), but ethyl octanoate requires stricter retention-time matching due to its prevalence in complex matrices .

Ethyl Octanoate vs. Octanoic Acid

- Functional Roles: Ethyl octanoate (ester) contributes to aroma in sourdough and wines, while octanoic acid (free fatty acid) is a precursor for lipid oxidation and soapy off-flavors .

- Concentration Ranges: In sourdough, ethyl octanoate is detected at 0.5–2.0 mg/kg, whereas octanoic acid exceeds 10 mg/kg, impacting pH and microbial activity .

Data Tables

Table 1: Key Properties of Ethyl Octanoate and Comparable Esters

Table 2: Impact of Heat Treatment on Volatile Esters in Wine

| Compound | Concentration in HA-RW (mg/L) | Concentration in H+B-RW (mg/L) | % Reduction |

|---|---|---|---|

| Ethyl octanoate | 1.2 ± 0.1 | 0.9 ± 0.1 | 25% |

| Ethyl hexanoate | 0.8 ± 0.05 | 0.6 ± 0.05 | 25% |

| 2-Phenylethyl acetate | 0.5 ± 0.03 | 0.3 ± 0.02 | 40% |

Research Findings

- Yeast Strain Dependency: Ethyl octanoate production is highly strain-specific, with WT Saccharomyces cerevisiae outperforming mutants by 300% .

- Microbial Ecology: Ethyl octanoate serves as a biomarker for P. membranifaciens activity in fermented foods, correlating with spoilage resistance .

- Thermal Degradation: Heat treatments above 60°C reduce ethyl octanoate by 25–30%, impacting wine aroma profiles .

Limitations and Notes

- The compound 2-Dodecylhexadecyl octanoate is absent in the provided evidence. Comparisons are drawn from structurally related esters (e.g., ethyl octanoate).

- Data on branched-chain esters (e.g., 2-phenylethyl acetate) suggest chain length and substitution patterns critically influence volatility and microbial interactions .

- Further studies are needed to explore the synthesis, stability, and industrial applications of long-chain branched esters like 2-Dodecylhexadecyl octanoate.

Biological Activity

2-Dodecylhexadecyl octanoate is a lipophilic ester compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science. This article reviews the existing literature on its biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

2-Dodecylhexadecyl octanoate is an ester formed from the reaction of dodecanol and hexadecanoic acid (palmitic acid). Its lipophilic nature allows it to interact effectively with biological membranes, which may influence its biological activity.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Studies have indicated that similar compounds exhibit significant antioxidant properties. For example, vanillyl hexanoate, a related compound, has shown high antioxidant activity with a Trolox equivalent antioxidant capacity (TEAC) of 0.889, surpassing that of Butylated HydroxyToluene (BHT) .

Table 1: Antioxidant Activity Comparison of Related Compounds

| Compound | DPPH IC50 (mM) | TEAC |

|---|---|---|

| Vanillyl Hexanoate | 1.71 | 0.889 |

| BHT | 0.47 | 0.739 |

| 4-Methoxybenzyl Hexanoate | 864.78 | 0.026 |

The antioxidant activity of these compounds suggests that 2-Dodecylhexadecyl octanoate may also possess similar properties due to its structural characteristics.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Compounds with lipophilic properties can modulate inflammatory responses by interacting with cell signaling pathways. Although direct studies on 2-Dodecylhexadecyl octanoate are scarce, related compounds have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro .

Case Studies

- Antioxidant Efficacy in Food Systems : A study highlighted the use of natural antioxidants in food systems to inhibit lipid oxidation, where related esters were effective in enhancing oxidative stability in oils . This suggests potential applications for 2-Dodecylhexadecyl octanoate in food preservation.

- Antimicrobial Applications : In a comparative study of various lipophilic compounds, those with longer carbon chains showed increased activity against Gram-positive and Gram-negative bacteria . This supports the hypothesis that 2-Dodecylhexadecyl octanoate could be beneficial in developing antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.